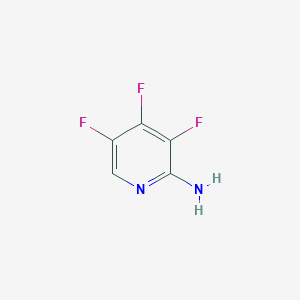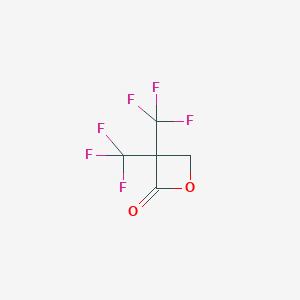
3,3-Bis(trifluoromethyl)oxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(trifluoromethyl)oxetan-2-one is a fluorinated organic compound with the molecular formula C5H2F6O2 and a molecular weight of 208.06 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to an oxetane ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trifluoromethyl)oxetan-2-one typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which leads to the formation of the oxetane ring . The reaction conditions often require moderate heating and the use of polar solvents like dimethyl sulfoxide (DMSO) to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(trifluoromethyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring into other functional groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) in polar aprotic solvents.
Major Products: The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,3-Bis(trifluoromethyl)oxetan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and developing new pharmaceuticals.
Medicine: It is explored for its potential in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 3,3-Bis(trifluoromethyl)oxetan-2-one involves its interaction with molecular targets through its trifluoromethyl groups and oxetane ring. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Oxetan-3-one: A simpler oxetane derivative without the trifluoromethyl groups.
3-Oximinooxetane: An oxetane derivative with an oximino group, used as a precursor for energetic materials.
3,3-Dimethyloxetane: An oxetane derivative with two methyl groups instead of trifluoromethyl groups.
Uniqueness: 3,3-Bis(trifluoromethyl)oxetan-2-one stands out due to its trifluoromethyl groups, which impart unique chemical and physical properties. These properties include increased stability, lipophilicity, and the ability to form strong interactions with biological targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5H2F6O2 |
|---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
3,3-bis(trifluoromethyl)oxetan-2-one |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)1-13-2(3)12/h1H2 |
InChI Key |
OTBOIRSIBHYSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)O1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


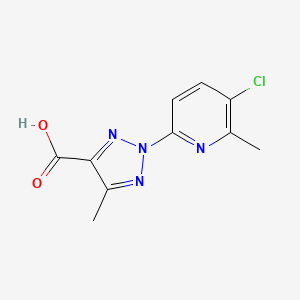
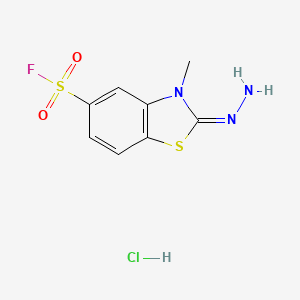
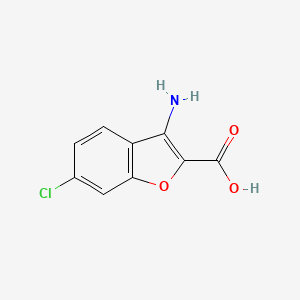
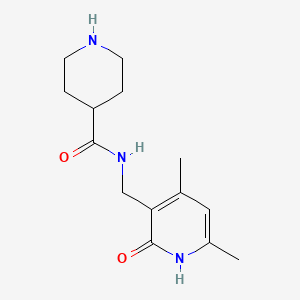
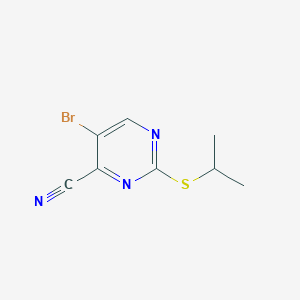
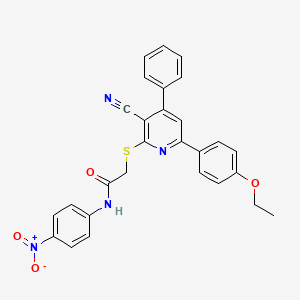
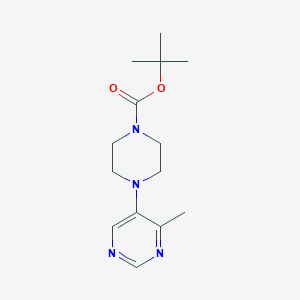
![2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11778178.png)
![2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11778182.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)
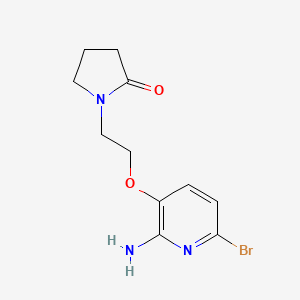
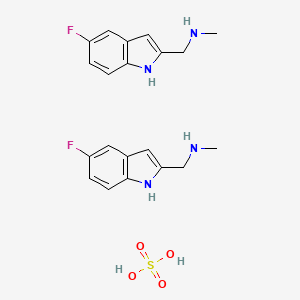
![2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine](/img/structure/B11778209.png)
